

Application Notes: Cephaloridine as a Reference Standard in Antibiotic Research

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Compound of Interest

Compound Name: Cephaloridine hydrate

Cat. No.: B1423686

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Introduction

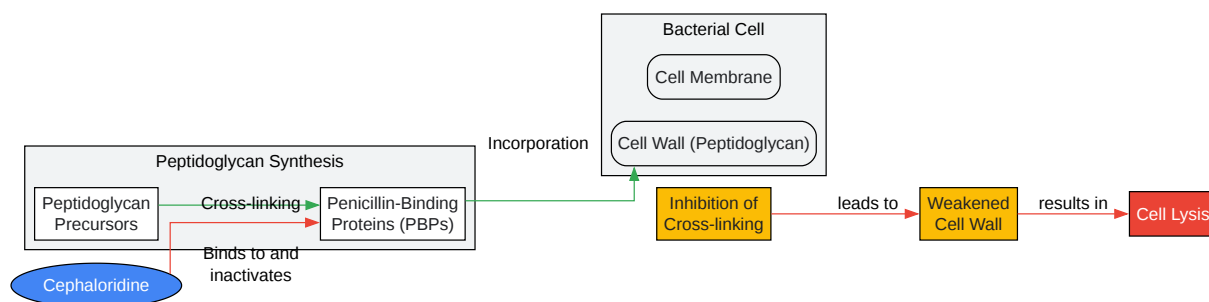
Cephaloridine is a first-generation, semi-synthetic cephalosporin antibiotic derived from Cephalosporin C.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] Its well-characterized nature and established antibacterial profile make it a suitable reference standard in various antibiotic research applications, including the evaluation of new antimicrobial agents, quality control of susceptibility testing, and chromatographic analysis. This document provides detailed protocols and data for utilizing Cephaloridine as a reference standard.

Chemical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₉ H ₁₇ N ₃ O ₄ S ₂ | [4] |
| Molecular Weight | 415.5 g/mol | [4] |
| CAS Number | 50-59-9 | |
| Appearance | White or almost white crystalline powder | |
| Solubility | Water soluble | |
| Storage | Store at -20°C in a sealed container, away from moisture. | [5] |

Mechanism of Action

Cephaloridine is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[4][6] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[4][6] This disruption of the cell wall structure leads to cell lysis and death.[4][6]



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Caption: Mechanism of action of Cephaloridine.

Antibacterial Spectrum and Activity

Cephaloridine is effective against a range of bacteria, including penicillin-sensitive and some penicillin-resistant *Staphylococcus aureus*, *Streptococcus pyogenes*, *Streptococcus pneumoniae*, and certain strains of *Escherichia coli* and *Klebsiella*.[\[1\]](#)[\[3\]](#)

Table 1: Minimum Inhibitory Concentrations (MICs) of Cephaloridine

| Bacterial Strain | MIC (µg/mL) | Reference |
|---|------------------------------------|---|
| <i>Staphylococcus aureus</i> (penicillin-sensitive) | 0.05 - 1 | |
| <i>Staphylococcus aureus</i> (penicillin-resistant) | 0.05 - 1 | |
| <i>Streptococcus pyogenes</i> | 0.05 - 1 | |
| <i>Streptococcus pneumoniae</i> | 0.05 - 1 | |
| <i>Corynebacterium diphtheriae</i> | 0.05 - 1 | |
| <i>Clostridium septicum</i> | 0.05 - 1 | |
| <i>Escherichia coli</i> (some strains) | More sensitive than to Cephalothin | [4] [7] |
| <i>Clostridium perfringens</i> | More active than Cephalothin | [4] [7] |

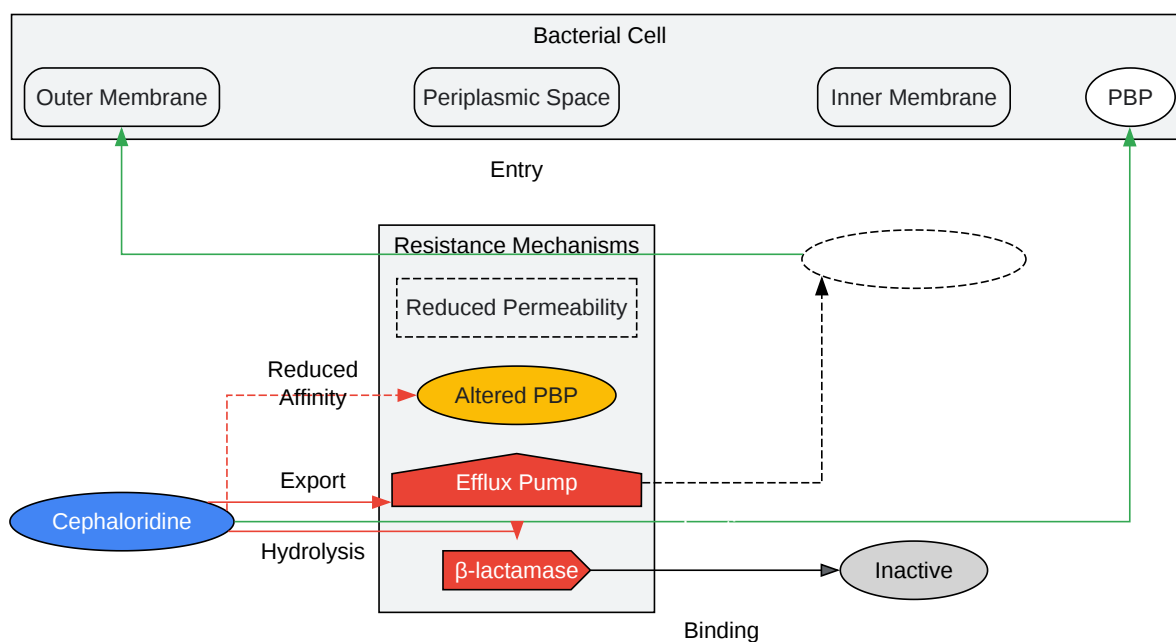
Mechanisms of Resistance

Bacterial resistance to Cephaloridine can arise through several mechanisms, primarily:

- Production of β -lactamases: These enzymes hydrolyze the β -lactam ring of Cephaloridine, rendering it inactive.[\[8\]](#)[\[9\]](#)
- Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for Cephaloridine, preventing the drug from inhibiting cell wall synthesis.

[8]

- Reduced Permeability: Changes in the bacterial outer membrane can limit the entry of Cephaloridine into the cell.
- Efflux Pumps: Some bacteria can actively transport Cephaloridine out of the cell.

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Caption: Mechanisms of bacterial resistance to Cephaloridine.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

- Cephaloridine reference standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial strains for testing (e.g., ATCC quality control strains)
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Spectrophotometer or turbidimeter
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

2. Preparation of Cephaloridine Stock Solution

- Prepare a stock solution of Cephaloridine at a concentration of 1000 $\mu\text{g/mL}$ in a suitable solvent (e.g., sterile deionized water).
- Sterilize the stock solution by filtration through a 0.22 μm filter.
- Store the stock solution at -20°C or below.[\[5\]](#)

3. Inoculum Preparation

- From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

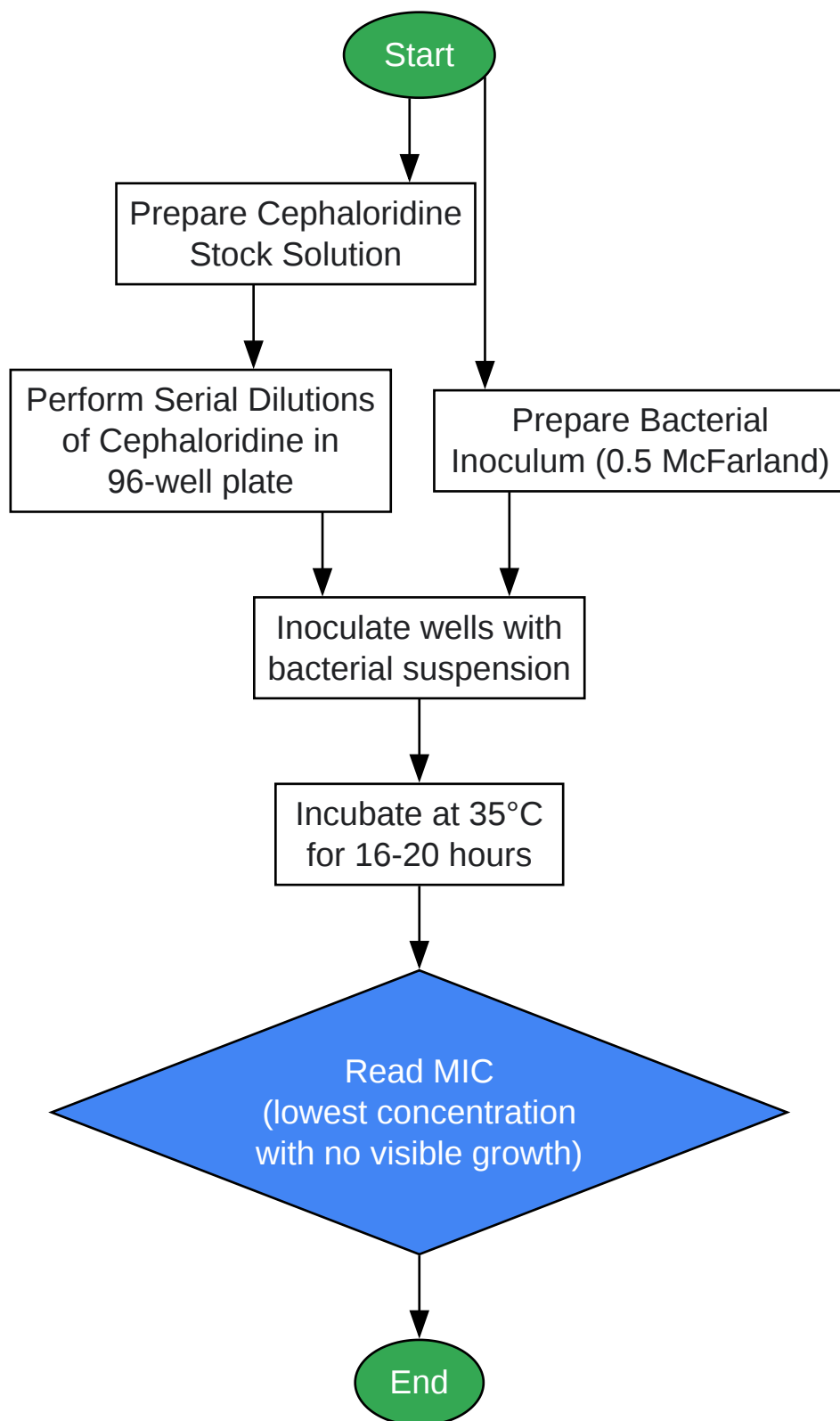
- Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.[\[10\]](#)[\[11\]](#)

4. Broth Microdilution Procedure

- Perform serial two-fold dilutions of the Cephaloridine stock solution in CAMHB in the wells of a 96-well plate to achieve the desired concentration range (e.g., 64 to 0.06 µg/mL).
- Inoculate each well with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

5. Interpretation of Results

- The MIC is the lowest concentration of Cephaloridine that completely inhibits visible growth of the organism.[\[11\]](#)[\[12\]](#)



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Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method and CLSI guidelines.

1. Materials

- Cephaloridine disks (30 µg)
- Mueller-Hinton Agar (MHA) plates
- Bacterial strains for testing
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Sterile swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper

2. Procedure

- Prepare a bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).
- Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
- Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply a 30 µg Cephaloridine disk to the surface of the agar.
- Incubate the plate at 35°C ± 2°C for 16-20 hours.

3. Interpretation of Results

- Measure the diameter of the zone of inhibition (including the disk) in millimeters.
- Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive criteria from a recognized body like the FDA or CLSI.[13]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the analysis of Cephaloridine. Method parameters may need to be optimized for specific applications.

1. Materials and Equipment

- HPLC system with a UV detector
- C18 reverse-phase column
- Cephaloridine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Sodium acetate
- Deionized water
- Syringe filters (0.45 µm)

2. Chromatographic Conditions (Example)

- Mobile Phase: A mixture of 0.01 M sodium acetate and acetonitrile-methanol. The exact ratio should be optimized for best separation.[14][15]
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 254 nm[16]

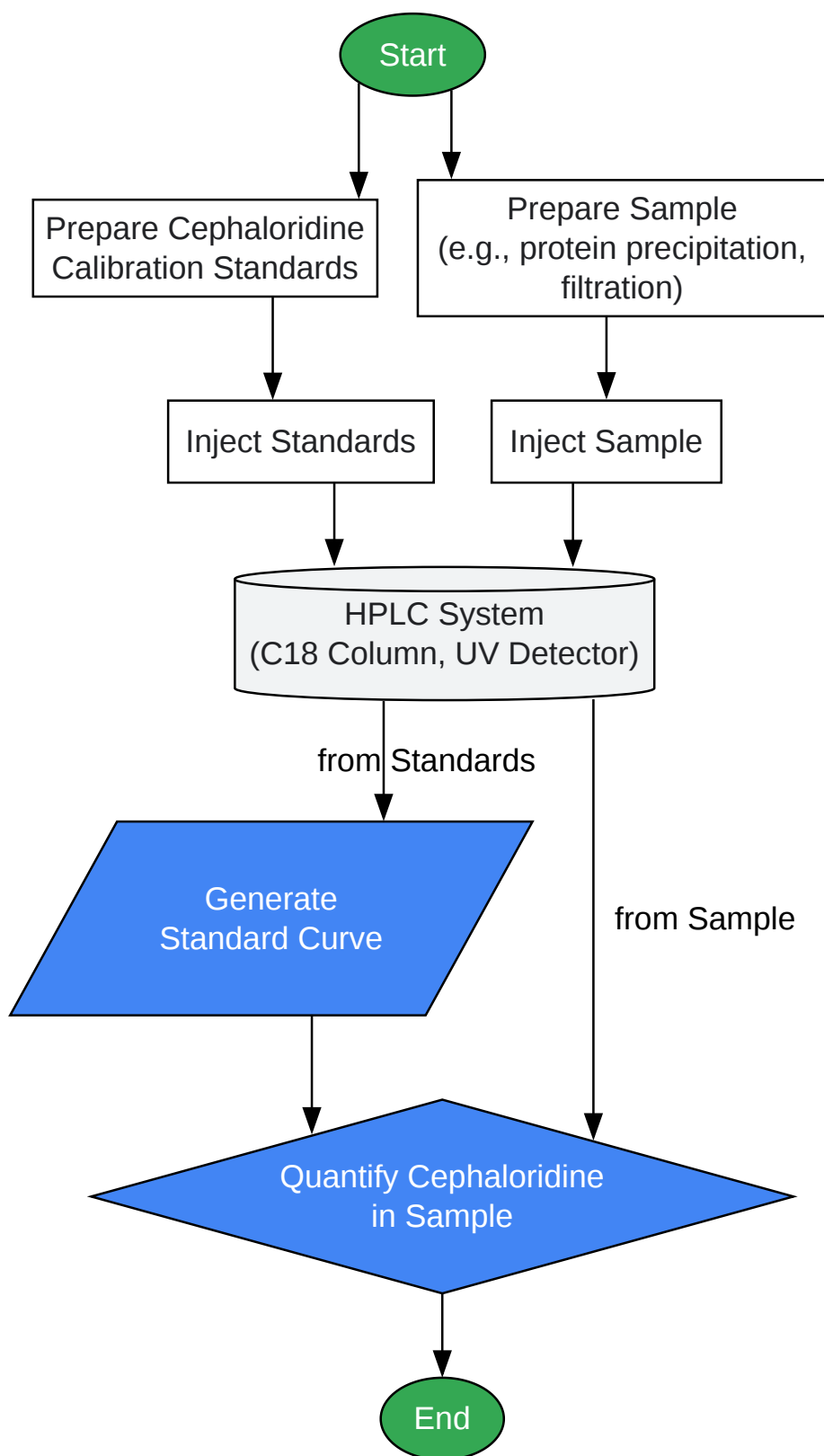
- Injection Volume: 20 μ L

3. Standard and Sample Preparation

- Prepare a stock solution of Cephaloridine reference standard in the mobile phase.
- Create a series of calibration standards by diluting the stock solution to known concentrations.
- For sample analysis (e.g., in plasma), precipitate proteins with cold methanol-0.1 M sodium acetate, centrifuge, and filter the supernatant before injection.[\[14\]](#)[\[15\]](#)

4. Analysis

- Inject the calibration standards to generate a standard curve.
- Inject the prepared samples.
- Quantify the amount of Cephaloridine in the samples by comparing their peak areas to the standard curve.



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Caption: Workflow for HPLC analysis of Cephaloridine.

Safety Precautions

Cephaloridine has been associated with dose-related nephrotoxicity.[3][17] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

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